2-(1H-pyrrol-1-yl)benzo[d]thiazole
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Overview
Description
2-(1H-pyrrol-1-yl)benzo[d]thiazole is a heterocyclic compound that features a pyrrole ring fused to a benzothiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)benzo[d]thiazole can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with pyrrole-2-carboxaldehyde under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-bromobenzothiazole is coupled with pyrrole in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(1H-pyrrol-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a simpler structure but similar chemical properties.
Pyrrole: Another parent compound that forms the basis of the pyrrole ring in 2-(1H-pyrrol-1-yl)benzo[d]thiazole.
Imidazole: A heterocyclic compound with a similar nitrogen-containing ring structure
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-8H |
InChI Key |
XXHJABOPNDFQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=C3 |
Origin of Product |
United States |
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